Product packaging for 2,4-dimethoxy-N-(pentan-2-yl)benzamide(Cat. No.:)

2,4-dimethoxy-N-(pentan-2-yl)benzamide

Cat. No.: B11156125
M. Wt: 251.32 g/mol
InChI Key: SSVCIJWNCZQEDY-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(pentan-2-yl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The specific substitution pattern with dimethoxy groups and a pentan-2-yl moiety defines its unique physicochemical properties and potential for interaction with biological targets. Benzamide derivatives are extensively investigated for their wide range of potential pharmacological applications, which can include antimicrobial, anti-inflammatory, and anticancer activities, among others . Researchers value this compound as a key intermediate or precursor in synthetic organic chemistry, particularly for the development of novel nitrogen-containing heterocycles and for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . Its mechanism of action in any biological context is highly dependent on the specific target system and would be defined through rigorous research. This product is intended for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO3 B11156125 2,4-dimethoxy-N-(pentan-2-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2,4-dimethoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C14H21NO3/c1-5-6-10(2)15-14(16)12-8-7-11(17-3)9-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

SSVCIJWNCZQEDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethoxy N Pentan 2 Yl Benzamide

Strategic Considerations in Retrosynthetic Analysis

Retrosynthetic analysis of 2,4-dimethoxy-N-(pentan-2-yl)benzamide identifies the central amide bond as the primary disconnection point. This C-N bond cleavage logically deconstructs the target molecule into two key precursors: 2,4-dimethoxybenzoic acid and pentan-2-amine. This approach is the most common and direct strategy for synthesizing N-substituted benzamides.

Further disconnection of these primary precursors reveals the fundamental building blocks. 2,4-dimethoxybenzoic acid can be traced back to the commercially available 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether). The synthesis requires the regioselective introduction of a carboxyl group onto this activated aromatic ring. Similarly, pentan-2-amine can be synthesized from simpler starting materials such as pentan-2-one or corresponding pentyl halides. This analysis sets the stage for a convergent synthesis where the two main fragments are prepared separately and then coupled in a final step.

Foundational Synthetic Routes for Benzamide (B126) Formation

The synthesis of this compound is typically achieved by forming the amide bond between the carboxylic acid and amine precursors. This transformation, however, does not occur spontaneously and requires the activation of the carboxylic acid. luxembourg-bio.com

Amide Bond Formation via Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, often detrimental to complex molecules. luxembourg-bio.com Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.comrsc.org This activation is typically done in situ. researchgate.net

A wide array of coupling reagents has been developed, each with its own advantages and disadvantages regarding reaction time, yield, cost, and by-product removal. rsc.orgresearchgate.net For the synthesis of this compound, several classes of reagents are applicable.

Common Coupling Reagents for Benzamide Synthesis

Reagent Class Example(s) Acronym Key Features & By-products
Carbodiimides Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC, DIC, EDC Highly effective; DCC produces insoluble dicyclohexylurea (DCU) by-product which can be filtered off; EDC produces a water-soluble urea (B33335) by-product, simplifying workup. luxembourg-bio.com
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP High efficiency, suitable for sterically hindered substrates; generates carcinogenic HMPA as a by-product.
Uronium/Guanidinium Salts HATU, HBTU, TBTU HATU, HBTU, TBTU Fast reaction rates and high yields; often used with additives like HOBt or HOAt to suppress side reactions and racemization. luxembourg-bio.com

The general mechanism for many of these reagents, such as carbodiimides, involves the initial reaction with 2,4-dimethoxybenzoic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by pentan-2-amine to yield the desired amide product, this compound, and a urea by-product. luxembourg-bio.com

Functional Group Interconversions for the Pentyl Side Chain Introduction

The aliphatic precursor, pentan-2-amine, can be sourced commercially or synthesized through various established methods. cymitquimica.comsmolecule.com A common laboratory-scale synthesis involves the reductive amination of pentan-2-one. In this two-step, one-pot reaction, pentan-2-one is first treated with ammonia (B1221849) to form an intermediate imine, which is then reduced without isolation using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield pentan-2-amine.

Alternative routes include the reduction of 2-nitropentane (B3052827) or the reaction of 2-chloropentane (B1584031) or 2-bromopentane (B28208) with ammonia under pressure. smolecule.com These methods provide reliable access to the necessary amine component for the subsequent coupling reaction.

Directed Functionalization of the Dimethoxybenzene Ring

The aromatic precursor, 2,4-dimethoxybenzoic acid, is prepared from 1,3-dimethoxybenzene. chemicalbook.com The two methoxy (B1213986) groups are ortho, para-directing and strongly activating, meaning that electrophilic substitution will be directed to the positions ortho and para to them. The most activated position, and the one sterically most accessible, is the carbon atom between the two methoxy groups (C2 is not favored due to steric hindrance, C5 is para to the C4-methoxy and ortho to the C2-methoxy, and C6 is ortho to the C1-methoxy).

One effective method for introducing the carboxyl group is through Friedel-Crafts acylation. nih.gov Reacting 1,3-dimethoxybenzene with an acylating agent like acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid like polyphosphoric acid introduces an acetyl group onto the ring, primarily at the 4-position, to yield 2,4-dimethoxyacetophenone. nih.gov The resulting ketone can then be oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or through the haloform reaction if a methyl ketone is present.

Another powerful strategy is directed ortho-metalation (DoM). beilstein-journals.orgnih.gov The methoxy group can direct lithiation to its ortho position. Treatment of 1,3-dimethoxybenzene with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C2 position. Subsequent quenching of the resulting aryllithium intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields 2,6-dimethoxybenzoic acid. However, to obtain the desired 2,4-isomer, starting with a different directing group or a multi-step process would be necessary, making the Friedel-Crafts acylation route more straightforward for this specific target.

Advanced Synthetic Techniques and Reaction Optimization

While traditional coupling reagents are effective, modern synthetic chemistry seeks more efficient, atom-economical, and environmentally friendly methods. researchgate.net

Catalytic Approaches in Benzamide Synthesis

Catalytic methods for amide bond formation are gaining prominence as they avoid the use of stoichiometric activating agents and reduce waste. researchgate.net These reactions often involve the direct coupling of carboxylic acids and amines or the oxidative amidation of alcohols or aldehydes. nih.gov

For a synthesis analogous to that of this compound, catalytic systems based on boric acid or various transition metals (e.g., zirconium, titanium, ruthenium) can be employed. researchgate.netnih.gov For example, certain zirconium catalysts can facilitate the direct condensation of benzoic acids and amines at elevated temperatures with the removal of water. researchgate.net

Another advanced approach is oxidative amidation, which can form the amide bond from different starting materials. For instance, a copper-catalyzed reaction could couple 2,4-dimethoxybenzaldehyde (B23906) with pentan-2-amine in the presence of an oxidant to form the target benzamide. nih.gov While this requires different precursors, it showcases the versatility of modern catalytic methods in constructing amide bonds. These catalytic processes often require optimization of conditions such as catalyst loading, temperature, and reaction time but offer a greener alternative to classical methods. researchgate.netresearchgate.net

Stereoselective Synthesis of the Pentan-2-yl Moiety

The pentan-2-yl moiety of this compound is a chiral structure, making the stereoselective synthesis of its precursor, pentan-2-amine, a critical step. The demand for enantiomerically pure chiral amines has driven significant advancements in asymmetric synthesis. researchgate.net Common strategies for producing such amines include the asymmetric reductive amination of prochiral ketones and the asymmetric hydrogenation of imines. researchgate.netnih.gov

Asymmetric reductive amination is a highly versatile and widely used method for synthesizing chiral amines. researchgate.net This process typically involves the condensation of a ketone (in this case, pentan-2-one) with an amine source, followed by the asymmetric reduction of the resulting imine or iminium intermediate. researchgate.net The stereoselectivity of the reduction is controlled by a chiral catalyst or a chiral auxiliary. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven highly effective in these transformations. nih.govacs.org For instance, iridium complexes bearing phosphino-oxazoline chiral ligands are widely used in the asymmetric hydrogenation of N-aryl imines, achieving high enantioselectivity. nih.gov

Another powerful technique is the use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), which has been established as a potent method for the asymmetric synthesis of chiral amines. researchgate.net

Below is a table summarizing representative catalytic systems used for the asymmetric synthesis of chiral amines, which are applicable to the synthesis of the pentan-2-yl amine moiety.

MethodCatalyst/Ligand SystemSubstrate TypeTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationIridium / Phosphino-oxazoline LigandsN-Aryl Imines90-97%
Asymmetric HydrogenationRhodium / P-stereogenic Diphosphine (e.g., TangPhos)N-Aryl α-Imino EstersHigh
Asymmetric Reductive AminationImine Reductase (IRED) EnzymesKetones>99%
Asymmetric Transfer HydrogenationRuthenium / Chiral Diamine-based LigandsKetones/IminesHigh

Development of Efficient Isolation and Purification Methodologies

The effective isolation and purification of the final product, this compound, are essential to ensure high purity for analytical and research purposes. Standard laboratory techniques such as crystallization, chromatography, and precipitation are commonly employed for the purification of benzamide derivatives. nih.govresearchgate.net

Crystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful crystallization. For benzamide derivatives, solvents like ethanol (B145695) or ethanol-water mixtures have been used effectively to grow single crystals suitable for X-ray diffraction analysis. nih.govacs.org The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which promotes the formation of a pure crystalline lattice, leaving impurities behind in the solvent.

Column chromatography is another powerful purification technique, particularly when crystallization is ineffective or when separating the desired product from closely related impurities. nih.gov For N-acylated amines and benzamides, silica (B1680970) gel is a common stationary phase. orientjchem.org The mobile phase, typically a mixture of non-polar and polar solvents (e.g., petroleum ether and ethyl acetate (B1210297) or dichloromethane (B109758) and petroleum ether), is chosen to achieve optimal separation of the target compound from byproducts and unreacted starting materials. orientjchem.orgsemanticscholar.org The progress of the separation is monitored by thin-layer chromatography (TLC). orientjchem.org

Precipitation can also be utilized as a rapid purification method. This involves dissolving the crude material and then adding a non-solvent to cause the desired product to precipitate out of the solution, often yielding a product of moderate to high purity. researchgate.net

The table below outlines common purification methodologies applicable to this compound.

MethodologyKey ParametersTypical Application
RecrystallizationSolvent (e.g., Ethanol, Water-Ethanol), Temperature GradientFinal purification of solid products to obtain high-purity crystalline material. nih.gov
Silica Gel ChromatographyStationary Phase (Silica Gel), Mobile Phase (e.g., Dichloromethane-Petroleum Ether)Separation of the target compound from structurally similar impurities. orientjchem.org
PrecipitationSolvent/Non-solvent SystemRapid isolation and purification of the product from the reaction mixture. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 2,4-dimethoxy-N-(pentan-2-yl)benzamide, one would expect to observe distinct signals corresponding to the aromatic protons on the dimethoxybenzene ring, the protons of the two methoxy (B1213986) groups, the amide N-H proton, and the various protons of the pentan-2-yl group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing and -donating effects of the adjacent functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the amide, the aromatic carbons of the benzene ring (with those bearing methoxy groups shifted significantly downfield), the carbons of the two methoxy groups, and the five distinct carbons of the pentan-2-yl substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity within the pentan-2-yl chain and the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is instrumental in connecting the different fragments of the molecule, such as linking the pentan-2-yl group to the amide nitrogen and the dimethoxybenzoyl group to the amide carbonyl.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can confirm the molecular formula of this compound, which is C₁₄H₂₁NO₃. This technique would differentiate it from other compounds that have the same nominal mass but a different elemental composition.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. These would include:

An N-H stretching vibration for the amide group.

A strong C=O stretching vibration, also characteristic of the amide.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

C-O stretching vibrations for the methoxy groups.

C=C stretching vibrations within the aromatic ring.

Without experimental data, the precise peak positions and coupling constants cannot be tabulated. The generation of a scientifically accurate and thorough article as requested is contingent on the future availability of such data through the synthesis and characterization of this compound.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are fundamental in separating components of a mixture and assessing the purity of a compound. For a molecule such as this compound, which possesses stereoisomers due to the chiral center in the pentan-2-yl group, chiral chromatography would be essential for separating enantiomers or diastereomers.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile compounds. A typical HPLC analysis of this compound would involve a stationary phase, a mobile phase, and a detector. The choice of a chiral stationary phase would be necessary to resolve its stereoisomers.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

ParameterDetails
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic or gradient mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detector set to a wavelength corresponding to the absorbance maximum of the benzamide (B126) chromophore
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled for improved resolution

Without experimental data, retention times and resolution values cannot be provided.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, this method could provide information on its purity and molecular weight, as well as structural information through its mass fragmentation pattern.

Table 2: Anticipated GC/MS Parameters and Fragmentation Data

ParameterDetails
GC Column Capillary column with a non-polar or medium-polarity stationary phase
Carrier Gas Helium or Hydrogen
Inlet Temperature Optimized to ensure volatilization without degradation
Oven Program A temperature gradient to ensure separation from any impurities
MS Ionization Electron Ionization (EI) at 70 eV
Expected Molecular Ion [M]+ at m/z corresponding to the molecular weight of the compound
Key Fragmentation Pathways Cleavage of the amide bond, loss of the pentyl group, and fragmentation of the dimethoxybenzoyl moiety

Specific retention indices and mass spectra are not available in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it suitable for a wide range of compounds, including those that are not amenable to GC/MS.

Table 3: Potential LC/MS Parameters for Characterization

ParameterDetails
LC System UHPLC or HPLC with a reversed-phase column (e.g., C18)
Mobile Phase Gradient of water and acetonitrile or methanol, often with an additive like formic acid to promote ionization
MS Ionization Source Electrospray Ionization (ESI) in positive ion mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Expected Ion [M+H]+ corresponding to the protonated molecule

Further details on fragmentation patterns from tandem mass spectrometry (MS/MS) would require experimental data.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of its structure, including the absolute configuration of the chiral center in the pentan-2-yl group. This technique maps the electron density in the crystal to determine the precise location of each atom, bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data (Hypothetical)

ParameterData
Crystal System Not Determined
Space Group Not Determined
Unit Cell Dimensions Not Determined
Bond Lengths & Angles Not Determined
Hydrogen Bonding Not Determined

In the absence of a synthesized and crystallized sample of this compound, no crystallographic data can be reported.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2,4-dimethoxy-N-(pentan-2-yl)benzamide, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Following optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra, as each calculated vibrational frequency corresponds to a specific type of bond stretching, bending, or torsional motion within the molecule. This allows for a detailed assignment of spectral peaks to molecular motions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are critical in defining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations would place the flexible this compound molecule into the binding site of a target receptor. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket, scoring them based on a defined scoring function. The top-ranked poses represent the most likely binding modes.

The output of a docking study includes the binding energy, which is an estimation of the binding affinity between the ligand and the receptor. Lower binding energies typically indicate a more stable and favorable interaction. The analysis also details the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Interaction Type Potential Interacting Groups on this compound Potential Receptor Residues
Hydrogen Bond DonorAmide N-HAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorCarbonyl oxygen, Methoxy (B1213986) oxygensAsn, Gln, His, Ser, Tyr
Hydrophobic InteractionsPentyl group, Benzene ringAla, Val, Leu, Ile, Phe, Trp

The reliability of molecular docking results is highly dependent on the chosen protocol. Therefore, a crucial step is the validation of the docking procedure. A common method is to re-dock a known co-crystallized ligand into the active site of its receptor. A successful docking protocol is one where the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose is low, typically under 2.0 Å. This ensures that the chosen parameters can accurately reproduce known binding modes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For the this compound-receptor complex predicted by docking, an MD simulation would be performed to assess its stability and to observe the conformational changes of both the ligand and the receptor over a specific timescale, often in the nanosecond range. Key analyses of the MD trajectory include the RMSD of the protein and ligand to monitor their stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. These simulations provide a more realistic representation of the binding event in a physiological environment, often including explicit solvent molecules.

In Silico Computational Prediction of Pharmacokinetic and ADME-related Parameters

Computational, or in silico, prediction of ADME properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential viability and reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov These predictive models use the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic parameters.

Detailed research findings for "this compound" are not present in the provided search results. However, a hypothetical analysis would typically involve the generation of data tables summarizing key ADME-related properties. The following tables represent the types of data that would be generated in such a study, populated with placeholder information to illustrate the format and nature of these predictions.

Physicochemical Properties

ParameterPredicted ValueOptimal Range
Molecular Weight (g/mol)Data not available< 500
LogP (Octanol/Water Partition Coefficient)Data not available-0.4 to +5.6
Topological Polar Surface Area (TPSA) (Ų)Data not available< 140
Number of Hydrogen Bond DonorsData not available< 5
Number of Hydrogen Bond AcceptorsData not available< 10
Number of Rotatable BondsData not available< 10

Pharmacokinetic (ADME) Predictions

In silico models are extensively used to predict the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. These predictions help in understanding how the compound might behave within a biological system.

Absorption: This parameter predicts how well a compound is likely to be absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs.

Absorption ParameterPredicted ResultInterpretation
Human Intestinal Absorption (%)Data not availablePercentage of compound absorbed through the human intestine.
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)Data not availablePredicts permeability across the intestinal epithelial cell barrier.
P-glycoprotein (P-gp) SubstrateData not availableIndicates if the compound is likely to be actively pumped out of cells.

Distribution: These predictions relate to how a compound is distributed throughout the body's tissues and fluids after absorption.

Distribution ParameterPredicted ResultInterpretation
Volume of Distribution (VDss) (log L/kg)Data not availableIndicates the extent of a drug's distribution in body tissues versus plasma.
Blood-Brain Barrier (BBB) Permeability (logBB)Data not availablePredicts the ability of the compound to cross the blood-brain barrier.
Plasma Protein Binding (%)Data not availablePercentage of the compound that binds to proteins in the blood plasma.

Metabolism: This section predicts the likely metabolic fate of the compound, including its interaction with key drug-metabolizing enzymes like the Cytochrome P450 (CYP) family.

Metabolism ParameterPredicted ResultInterpretation
CYP1A2 InhibitorData not availablePredicts potential for drug-drug interactions by inhibiting major CYP enzymes.
CYP2C9 InhibitorData not available
CYP2C19 InhibitorData not available
CYP2D6 InhibitorData not available
CYP3A4 InhibitorData not available

Excretion: These predictions estimate how the compound and its metabolites are likely to be removed from the body.

Excretion ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)Data not availableEstimates the rate of drug removal from the body.
Renal OCT2 SubstrateData not availablePredicts if the compound is a substrate for the Organic Cation Transporter 2, involved in renal excretion.

The successful application of these predictive models provides valuable insights that guide the prioritization of compounds for further synthesis and experimental testing. While no specific data exists for "this compound" in the searched literature, the framework for such an analysis is robust and widely utilized in computational medicinal chemistry.

Structure Activity Relationship Sar and Rational Design Principles

Elucidation of Structural Features Influencing Molecular Interactions of 2,4-Dimethoxy-N-(pentan-2-yl)benzamide Analogs

Benzoyl Ring Substituents : The nature and position of substituents on the benzoyl ring are critical. In the case of this compound, the two methoxy (B1213986) groups at positions 2 and 4 significantly influence the molecule's electronic properties and conformation. For instance, studies on other dimethoxy-benzamide analogs have shown that such substitutions can enhance activity, though the optimal substitution pattern is target-dependent. nih.gov For example, in a series of bis-benzamides designed as inhibitors of androgen receptor–coactivator interaction, a nitro group at the N-terminus was found to be essential for biological activity. nih.gov

Amide Linker : The central benzamide (B126) core (–CO–NH–) is a crucial pharmacophoric element, acting as a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are vital for anchoring the ligand within the binding pocket of a target protein. mdpi.com The planarity and rigidity of the amide bond help to correctly orient the aromatic ring and the N-alkyl group for optimal interactions.

N-Alkyl Substituent : The N-(pentan-2-yl) group in this compound contributes to the molecule's lipophilicity and van der Waals interactions. The size, shape, and chirality of this alkyl group can significantly impact binding affinity and selectivity. SAR studies on fentanyl analogs, for example, have shown that the steric factors of substituents on the piperidine ring (analogous to the N-substituent here) play a crucial role in determining analgesic potency. eurekaselect.com Modifications to this part of the molecule can modulate its pharmacokinetic properties.

Structural FeatureInfluence on Molecular InteractionsExample from Analog Studies
Benzoyl Ring Substituents (e.g., 2,4-dimethoxy)Modulates electronic properties, hydrogen bonding capacity, and steric fit. Can enhance or decrease binding affinity depending on the target.In some benzamide series, 2,6-difluoro substitution is optimal, while in others it is detrimental. nih.gov
Amide Linker (-CONH-)Acts as a rigid scaffold and provides key hydrogen bond donor (NH) and acceptor (C=O) sites for receptor binding.The amide-amine spacer is a common feature investigated in various biologically active benzamide derivatives.
N-Alkyl Group (e.g., -pentan-2-yl)Contributes to lipophilicity, hydrophobic interactions, and van der Waals forces. Size and shape influence selectivity and potency.In bis-benzamides, surveying side chains with various alkyl groups led to the identification of more potent compounds. nih.gov
Intermolecular ForcesStabilize the ligand-receptor complex through hydrogen bonding, π–π stacking, and hydrophobic contacts.Hydrogen bonds and π–π stacking play key roles in the binding of aryl benzamide derivatives to their receptors. mdpi.com

Design Strategies for Modulating Molecular Interactions Based on Structural Variations

Building upon SAR insights, medicinal chemists employ various strategies to design new benzamide derivatives with tailored molecular interaction profiles. These strategies aim to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Modification and Scaffolding : A common approach involves the systematic modification of a known active scaffold. nih.gov This can include altering the substituents on the aromatic rings, changing the length or branching of the N-alkyl chain, or replacing parts of the molecule with bioisosteres to improve properties. For example, replacing a 4-fluorophenoxy substituent with other groups was used to investigate their influence on antiplasmodial activity in a series of 2-phenoxybenzamides. mdpi.com

Fragment-Based and Privileged-Fragment-Merging (PFM) Design : This strategy involves identifying key molecular fragments that are known to interact with specific targets and combining them into a single molecule. A PFM strategy was successfully applied to generate a novel series of benzamide derivatives as glucokinase activators. researchgate.netuky.edu This approach can lead to the rapid discovery of potent compounds by leveraging existing knowledge of "privileged fragments" that bind to certain classes of proteins.

Conformationally Constrained Analogs : Introducing rigidity into flexible parts of the molecule, such as the N-alkyl chain, can pre-organize the compound into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to increased affinity and selectivity. This can be achieved by incorporating rings or double bonds into the structure.

Modulation of Physicochemical Properties : Design strategies often focus on fine-tuning physicochemical properties like lipophilicity (logP) and aqueous solubility. For antiplasmodial benzamides, modifications were made to lower the logP value, which is a remarkable improvement for potential drug development. mdpi.com These properties are crucial for the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacophore Modeling and Ligand-Based Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based design approaches are invaluable. These methods rely on the principle that molecules with similar biological activities often share common structural features, known as a pharmacophore.

A pharmacophore model is an abstract representation of the key steric and electronic features necessary for molecular interaction with a specific receptor. For benzamide derivatives, a typical pharmacophore model might include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Features (HY)

One study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model (one HBA, one HBD, one hydrophobic, and two aromatic rings) that successfully predicted the activity of new compounds. nih.gov Similarly, 3D pharmacophore models for N-benzyl benzamide melanogenesis inhibitors were determined using ligand-based methods. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful ligand-based techniques. mdpi.comtandfonline.com These methods generate a statistical model that correlates the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their known biological activities. nih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent analogs. mdpi.com

Pharmacophoric FeatureDescriptionPotential Location in this compound
Hydrogen Bond Acceptor (HBA)A Lewis basic atom capable of accepting a hydrogen bond.Oxygen atoms of the carbonyl and methoxy groups.
Hydrogen Bond Donor (HBD)A hydrogen atom attached to an electronegative atom (e.g., N-H).Hydrogen atom of the amide group (-NH-).
Aromatic Ring (AR)A planar, cyclic, conjugated system that can engage in π–π stacking.The 2,4-dimethoxybenzoyl ring.
Hydrophobic Feature (HY)A non-polar region of the molecule that can engage in hydrophobic interactions.The pentan-2-yl group and the benzene ring itself.

Principles of Rational Design for Target-Oriented Research on Benzamide Derivatives

Rational design is a modern drug discovery paradigm that utilizes the knowledge of a biological target's structure and function to design effective molecules. This approach is more direct and efficient than traditional trial-and-error methods.

The core principles for the rational design of benzamide derivatives include:

Target Identification and Validation : The first step is to identify a biological target (e.g., an enzyme or receptor) that plays a crucial role in a disease process. The benzamide scaffold is versatile and has been used to target a wide range of proteins.

Structure-Based Drug Design (SBDD) : When the 3D structure of the target is available (from X-ray crystallography or NMR), SBDD can be employed. Molecular docking simulations can predict how different benzamide analogs bind to the active site, allowing for the design of molecules with improved complementarity. nih.gov This allows for the precise design of interactions, such as hydrogen bonds with specific amino acid residues.

Ligand-Based Drug Design (LBDD) : In the absence of a target structure, LBDD methods are used. As described previously, this involves building pharmacophore models or 3D-QSAR models based on a series of known active and inactive compounds. nih.gov

Iterative Optimization Cycle : Rational design is an iterative process. A set of initial compounds is designed and synthesized, then tested for biological activity. The resulting SAR data is used to refine the computational models, which then guide the design of the next generation of compounds. This cycle of design, synthesis, and testing is repeated to optimize the desired properties. A rational molecular modification approach was used to design new derivatives of selective HDAC1–3 inhibitors based on previously reported benzamide compounds. nih.gov Similarly, a rational approach modifying the structure of the antiandrogen drug bicalutamide led to a new series of phenylsulfonyl-benzamide derivatives with improved anticancer properties. nih.gov This iterative optimization, combining computational chemistry with synthetic organic chemistry, is a hallmark of modern, target-oriented research. researchgate.net

Future Directions and Research Innovations for Benzamide Derivatives

Exploration of Novel Synthetic Routes for Diverse 2,4-Dimethoxy-N-(pentan-2-yl)benzamide Analogs

The generation of diverse chemical libraries is fundamental to identifying lead compounds with improved pharmacological profiles. For analogs of this compound, future synthetic strategies will focus on modular and efficient methodologies that allow for systematic variation of all three key structural components: the dimethoxy-substituted phenyl ring, the amide linker, and the N-pentan-2-yl group.

Table 1: Potential Synthetic Strategies for Analog Generation

StrategyDescriptionKey Advantages
Late-Stage Functionalization Introduction or modification of functional groups on the aromatic ring or alkyl side chain in the final steps of the synthesis.Allows for rapid diversification from a common intermediate, minimizing redundant synthetic steps.
Catalytic N-Alkylation Utilization of transition metal catalysts (e.g., palladium, iridium, cobalt) to directly couple various alcohols with the primary amide precursor. nih.govnih.govresearchgate.netOffers a broad substrate scope for introducing diverse alkyl groups at the nitrogen atom under milder conditions than traditional methods. nih.govresearchgate.net
Flow Chemistry Performing reactions in a continuously flowing stream within a network of tubes or microreactors.Enables precise control over reaction parameters, improved safety for hazardous reactions, and potential for automated, multi-step syntheses.
Solid-Phase Synthesis Anchoring the benzamide (B126) scaffold to a solid support to facilitate purification and enable high-throughput parallel synthesis of analog libraries.Simplifies the purification process and is highly amenable to automation and the generation of large compound libraries.

One promising avenue is the expansion of catalytic N-alkylation methods. Recent advancements have demonstrated the use of cobalt nanoparticles and palladium(II) pincer complexes for the efficient N-alkylation of benzamides with a wide range of alcohols. nih.govnih.gov These "borrowing hydrogen" methodologies proceed via an initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation, with water as the only byproduct, highlighting the green and atom-economical nature of these approaches. nih.govnih.gov Such strategies could be readily adapted to introduce a vast array of alkyl and substituted alkyl groups in place of the pentan-2-yl moiety, enabling a detailed exploration of the structure-activity relationship (SAR) at this position.

Furthermore, novel approaches to functionalize the 2,4-dimethoxybenzoic acid precursor will be crucial. Techniques such as C-H activation could allow for the direct introduction of new substituents onto the phenyl ring, bypassing the need for multi-step syntheses starting from different substituted benzoic acids. This would provide access to a wider range of electronically and sterically diverse analogs.

Advanced Computational Methodologies for Predictive Modeling and Design Optimization

In silico techniques are indispensable tools in modern drug discovery, offering the ability to predict the biological activity and physicochemical properties of compounds before their synthesis. For the design of novel this compound analogs, a multi-faceted computational approach will be instrumental.

Quantitative Structure-Activity Relationship (QSAR) studies will play a key role in identifying the key molecular descriptors that correlate with the biological activity of benzamide derivatives. nih.govnih.govnih.gov By developing robust 3D-QSAR models, researchers can gain insights into the steric, electronic, and hydrophobic requirements for optimal interaction with a biological target. nih.gov For instance, a QSAR study on a series of benzamide derivatives acting as glucokinase activators successfully identified the essential structural features required for their activity, guiding the design of more potent compounds. nih.gov

Molecular docking simulations will provide detailed insights into the binding mode of this compound and its analogs within the active site of a target protein. nih.govresearchgate.netoxfordglobal.comboehringer-ingelheim.com This technique allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. oxfordglobal.com By understanding these interactions, medicinal chemists can rationally design modifications to the lead scaffold to enhance potency and selectivity. For example, docking studies have been successfully employed to identify benzamide derivatives as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, a potential antimalarial drug target. researchgate.netoxfordglobal.com

Pharmacophore modeling will be used to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A generated pharmacophore hypothesis can then be used to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features, thereby expanding the chemical space for exploration. nih.gov

The integration of these computational methods will facilitate a more efficient and targeted approach to drug design. By prioritizing the synthesis of compounds with a higher probability of being active, these in silico tools can significantly reduce the time and resources required for lead optimization.

Integration of High-Throughput Synthesis and Screening Platforms in Research Initiatives

To fully leverage the insights gained from novel synthetic routes and computational modeling, the integration of high-throughput synthesis and screening platforms is essential. These platforms enable the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new drug candidates. oxfordglobal.com

Automated synthesis platforms, including robotic systems, can perform chemical reactions in a parallel or serial fashion with high precision and reproducibility. nih.govoxfordglobal.com This technology is particularly well-suited for the synthesis of analog libraries where a common scaffold is derivatized with a variety of building blocks. For instance, an automated system could be programmed to perform the N-alkylation of a 2,4-dimethoxybenzamide (B3047998) precursor with a diverse set of alcohols, rapidly generating a library of N-substituted analogs. nih.gov

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their biological activity against a specific target. oxfordglobal.com By miniaturizing assays and using robotic liquid handling, HTS can quickly identify "hits" from a large compound library. The integration of automated synthesis and HTS creates a powerful closed-loop system for drug discovery. nih.gov A library of this compound analogs can be synthesized, screened, and the resulting data can be used to inform the design and synthesis of the next generation of compounds.

The combination of these technologies will undoubtedly accelerate the pace of research into benzamide derivatives. By enabling the rapid exploration of vast chemical space, these integrated platforms will facilitate the identification of novel compounds with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-(pentan-2-yl)benzamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2,4-dimethoxybenzoic acid and pentan-2-amine. Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane at room temperature. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction yields (~70-85%) depend on stoichiometric ratios and solvent dryness .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign methoxy protons (δ 3.8-4.0 ppm) and pentan-2-yl methyl groups (δ 0.9-1.2 ppm). Compare with PubChem spectral data for similar benzamides .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 280.18 (theoretical for C₁₅H₂₁NO₃) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate logP (lipophilicity), polar surface area, and H-bonding capacity. Software like Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Advanced Research Questions

Q. How do substituents on the benzamide core influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with varied methoxy positions (e.g., 3,4- vs. 2,4-substitution) and compare bioactivity. For example:

  • Replace pentan-2-yl with cyclohexyl or pyridinyl groups to assess steric/electronic effects.
  • Test inhibition of enzymes (e.g., COX-2 or kinases) via in vitro assays (IC₅₀ determination). Data from similar benzamides show 2,4-dimethoxy derivatives exhibit enhanced antimicrobial activity vs. monosubstituted analogs .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

  • Methodological Answer : The flexible pentan-2-yl chain may hinder crystal formation. Optimize via:

  • Slow evaporation in ethanol/water (7:3) at 4°C.
  • Use SHELXT for structure solution and OLEX2 for refinement. If twinning occurs, employ SHELXL’s TWIN/BASF commands .

Q. How can in vitro assays be designed to evaluate the compound’s potential as an antimicrobial agent?

  • Methodological Answer :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
  • Time-Kill Assays : Monitor bacterial viability over 24 hours at 2× MIC. Data from thiazole-benzamide analogs show bactericidal effects within 8 hours .

Q. How should conflicting data on biological activity be analyzed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Replicate studies under standardized protocols (e.g., RPMI-1640 media for eukaryotic cells vs. LB broth for bacteria). For example, 2,4-dimethoxy analogs showed anti-inflammatory activity in RAW264.7 macrophages but not in HEK293 cells due to differential NF-κB activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.